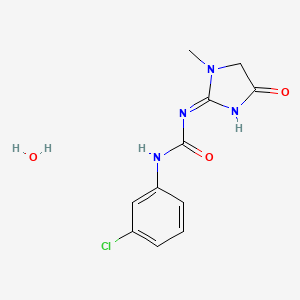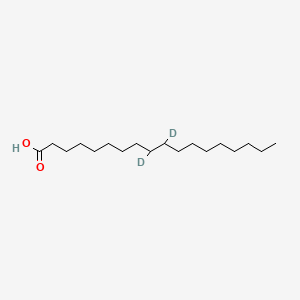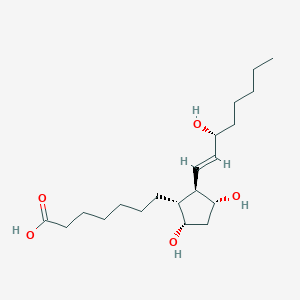![molecular formula C42H51ClN4O6 B3026034 3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride
Descripción general
Descripción
DCP-Rho1 es una sonda fluorescente diseñada específicamente para la detección de proteínas que contienen ácido sulfenico. Es permeable a las células y reacciona selectivamente con los ácidos sulfenicos, lo que la convierte en una herramienta valiosa en el estudio del estrés oxidativo y la regulación redox en sistemas biológicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
DCP-Rho1 se sintetiza mediante una serie de reacciones químicas que implican la incorporación de una porción de rodamina, lo que le permite sus propiedades fluorescentes. La ruta sintética normalmente implica la reacción de un compuesto precursor con reactivos específicos en condiciones controladas para lograr el producto deseado .
Métodos de producción industrial
Si bien los métodos detallados de producción industrial no están ampliamente documentados, la síntesis de DCP-Rho1 en un entorno de laboratorio implica técnicas estándar de síntesis orgánica. El compuesto se purifica y caracteriza utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la cromatografía líquida de alta resolución (HPLC) para garantizar su pureza y eficacia .
Análisis De Reacciones Químicas
Tipos de reacciones
DCP-Rho1 principalmente sufre reacciones con ácidos sulfenicos, que se forman a través de la oxidación de residuos de cisteína en proteínas. Esta reacción es altamente específica y permite la detección de modificaciones de ácido sulfenico en proteínas .
Reactivos y condiciones comunes
La reacción de DCP-Rho1 con ácidos sulfenicos normalmente ocurre en condiciones oxidativas suaves. Los reactivos comunes incluyen peróxido de hidrógeno, hidroperóxidos alquílicos y peroxinitrito, que facilitan la formación de ácidos sulfenicos a partir de residuos de cisteína .
Principales productos formados
El principal producto formado a partir de la reacción de DCP-Rho1 con ácidos sulfenicos es un aducto fluorescente, que se puede detectar utilizando técnicas de imagen de fluorescencia. Esto permite la visualización y el estudio de la oxidación de proteínas en varios contextos biológicos .
Aplicaciones Científicas De Investigación
DCP-Rho1 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Algunas de sus aplicaciones clave incluyen:
Química: Se utiliza para estudiar reacciones redox y modificaciones oxidativas en proteínas.
Biología: Se emplea en la detección e imagen de modificaciones de ácido sulfenico en células y tejidos vivos.
Medicina: Se utiliza en la investigación sobre el estrés oxidativo y su papel en varias enfermedades, incluido el cáncer y los trastornos neurodegenerativos.
Industria: Se aplica en el desarrollo de herramientas de diagnóstico y agentes terapéuticos dirigidos a afecciones relacionadas con el estrés oxidativo .
Mecanismo De Acción
DCP-Rho1 ejerce sus efectos a través de la reacción selectiva con ácidos sulfenicos en proteínas. La porción de rodamina en DCP-Rho1 permite la detección fluorescente de estas modificaciones, permitiendo a los investigadores visualizar y estudiar la regulación redox de las proteínas. Los objetivos moleculares de DCP-Rho1 incluyen residuos de cisteína en proteínas que sufren modificaciones oxidativas .
Comparación Con Compuestos Similares
DCP-Rho1 es único en su alta especificidad y sensibilidad para los ácidos sulfenicos. Los compuestos similares incluyen DCP-NEt2-Coumarin, que también se dirige a los ácidos sulfenicos pero tiene diferentes propiedades espectrales y aplicaciones. La comparación entre estos compuestos destaca las ventajas de DCP-Rho1 en términos de sus propiedades fluorescentes y compatibilidad con varias técnicas de imagen .
Propiedades
IUPAC Name |
[6-(diethylamino)-9-[2-[4-[3-(2,4-dioxocyclohexyl)propoxycarbonyl]piperazine-1-carbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N4O6.ClH/c1-5-43(6-2)30-16-19-35-38(26-30)52-39-27-31(44(7-3)8-4)17-20-36(39)40(35)33-13-9-10-14-34(33)41(49)45-21-23-46(24-22-45)42(50)51-25-11-12-29-15-18-32(47)28-37(29)48;/h9-10,13-14,16-17,19-20,26-27,29H,5-8,11-12,15,18,21-25,28H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLZVTHQGGHUNF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N5CCN(CC5)C(=O)OCCCC6CCC(=O)CC6=O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51ClN4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
743.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-bromo-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3025951.png)


![Pentanamide, 3-oxo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-](/img/structure/B3025957.png)

![3-cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-lysinamide, trifluoroacetate salt](/img/structure/B3025959.png)
![(1R,2R,3aS,4R,5E,8aR,11aR,12E,14aS)-1,2,3,3a,4,7,8,8a,9,10,11,11a,14,14a-tetradecahydro-3a,6,12-trimethyl-9-methylene-1-(1-methylethyl)-dicyclopenta[a,f]cyclododecene-2,4-diol](/img/structure/B3025963.png)
![6-[(S)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B3025964.png)



![2-(2-chlorophenyl)-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-6-ol](/img/structure/B3025969.png)


